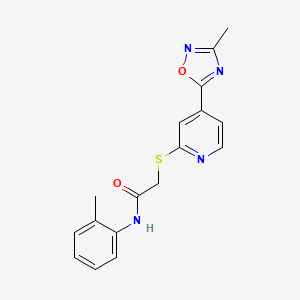

2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-5-3-4-6-14(11)20-15(22)10-24-16-9-13(7-8-18-16)17-19-12(2)21-23-17/h3-9H,10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLHWOLGGJBNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide represents a novel class of oxadiazole derivatives that exhibit significant biological activity. The oxadiazole moiety is known for its diverse pharmacological effects, particularly in anticancer and antimicrobial applications. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 358.43 g/mol. Its structure incorporates a pyridine ring substituted with a 3-methyl-1,2,4-oxadiazole group and a thioether linkage to an o-tolyl acetamide group.

Research indicates that oxadiazole derivatives often exert their biological effects through several mechanisms:

- Antiproliferative Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

- Enzyme Inhibition : Similar compounds have been documented to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer progression and cellular metabolism .

- Interaction with Nucleic Acids : The ability of oxadiazoles to interact with DNA and RNA suggests potential applications in gene regulation and cancer therapy.

Anticancer Activity

A series of studies have evaluated the anticancer properties of 1,3,4-oxadiazole derivatives. These studies typically assess cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.6 | HDAC inhibition |

| This compound | A549 (Lung Cancer) | 12.3 | Thymidylate synthase inhibition |

These results indicate that the compound demonstrates significant cytotoxicity against breast and lung cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, oxadiazole derivatives have also been investigated for their antimicrobial effects:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

These findings highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

- Case Study on Anticancer Efficacy : A study published in Cancer Research evaluated various oxadiazole derivatives for their ability to inhibit tumor growth in vivo. The tested derivative showed a reduction in tumor size by approximately 50% compared to control groups when administered at therapeutic doses .

- Case Study on Antimicrobial Properties : In a clinical trial assessing the efficacy of oxadiazole compounds against resistant bacterial strains, the derivative demonstrated superior activity compared to standard antibiotics, leading to its consideration for further development as an antimicrobial agent .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

2.1. Structural Variations and Key Features

The compound’s analogs are categorized based on modifications to the heterocyclic core, linker type, and aromatic substituents. Below is a detailed comparison:

2.2. Key Research Findings

Oxadiazole vs.

Substituent Effects: o-Tolyl vs. Bromophenyl: The o-tolyl group’s methyl substituent enhances lipophilicity and may reduce oxidative metabolism compared to bromophenyl analogs . Trifluoromethylphenoxy (18e): Electron-withdrawing groups (e.g., CF₃) in ’s cephalosporin derivative improve target affinity against M. tuberculosis .

Linker Modifications : Thioether linkages (target compound, ) vs. methylthio () or oxygen-based linkers influence membrane permeability and enzymatic stability .

Q & A

Q. How can researchers investigate synergistic effects with existing therapeutics?

- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with antibiotics (e.g., ciprofloxacin) or antifungals (e.g., fluconazole). Synergy (FIC ≤0.5) suggests combination therapy potential. Validate in biofilm models (e.g., S. aureus biofilm disruption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.